molecular formula C14H15ClN2 B1272869 (2-Amino-4-chlorophenyl)(1-phenylethyl)amine CAS No. 345991-79-9

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine

Cat. No.: B1272869
CAS No.: 345991-79-9
M. Wt: 246.73 g/mol
InChI Key: YQIFYGBTRHDLNI-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis

  • Application : Amino groups, such as in 2-amino-4-chlorophenyl sulphone, are used to introduce functionality into poly (phenylene ether sulphone) (PES) chains. This is achieved through nitration/reduction procedures or by using an aminated dichloride as a comonomer in polycondensation processes. Such modifications are essential for developing advanced polymer materials (Conningham, Roach, Rose, & Mcgrail, 1992).

Asymmetric Synthesis

  • Application : (2-Amino-4-chlorophenyl)(1-phenylethyl)amine derivatives are used in the synthesis of chiral compounds. For example, it is used in microwave irradiation protocols for condensation reactions between acetophenone and α-phenylethylamine, which significantly reduce reaction times. This methodology is crucial for the asymmetric synthesis of biologically relevant α-substituted-β-amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Corrosion Inhibition

  • Application : Amines, including derivatives of this compound, are synthesized as corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness is analyzed through electrochemical measurements, surface analysis, and theoretical simulations, demonstrating their potential as protective agents in industrial applications (Boughoues et al., 2020).

Antimicrobial Activity

  • Application : Certain derivatives of this compound exhibit antimicrobial properties. They are synthesized and characterized for their activity against various bacterial and fungal strains. This research is significant for developing new antimicrobial agents (Kubba & Rahim, 2018).

Catalysis

  • Application : Aromatic amine ligands, which include this compound derivatives, are used in catalyst systems, particularly in polymerizing processes like the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). These systems are studied for their reaction efficiency and by-product formation, demonstrating the importance of such amines in catalytic processes (Kim et al., 2018).

Properties

IUPAC Name

4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFYGBTRHDLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387832
Record name 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345991-79-9
Record name 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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